Cas no 46170-85-8 (6-tert-butyl-2,3-dimethylphenol)

6-tert-butyl-2,3-dimethylphenol structure
46170-85-8 structure
Product Name:6-tert-butyl-2,3-dimethylphenol
Numero CAS:46170-85-8
MF:C12H18O
MW:178.270723819733
MDL:MFCD24713484
CID:930259
PubChem ID:170766
Update Time:2025-05-23

6-tert-butyl-2,3-dimethylphenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-tert-butyl-2,3-xylenol
    • 6-tert-butyl-2,3-dimethylphenol
    • 6-(1,1-Dimethylethyl)-2,3-dimethylphenol
    • tert-Butylxylenol
    • EINECS 256-257-6
    • 2-tert.-butyl-5,6-dimethylphenol
    • 2,3-Dimethyl-6-tert-butylphenol
    • SCHEMBL144172
    • DTXSID60885895
    • 46170-85-8
    • EN300-26286732
    • 6-tert.-butyl-2,3-dimethylphenol
    • NS00059196
    • Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl-
    • 2,3-dimethyl-6-t-butylphenol
    • MDL: MFCD24713484
    • Inchi: 1S/C12H18O/c1-8-6-7-10(12(3,4)5)11(13)9(8)2/h6-7,13H,1-5H3
    • Chiave InChI: SIINAHBZNVOMMM-UHFFFAOYSA-N
    • Sorrisi: OC1C(C)=C(C)C=CC=1C(C)(C)C

Proprietà calcolate

  • Massa esatta: 178.135765193g/mol
  • Massa monoisotopica: 178.135765193g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 169
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • Densità: 0.952±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 253.7±9.0 ºC (760 Torr),
  • Punto di infiammabilità: 113.9±8.4 ºC,
  • Solubilità: Molto leggermente solubile (0,21 g/l) (25°C),

6-tert-butyl-2,3-dimethylphenol Prezzodi più >>

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